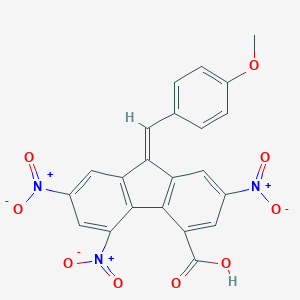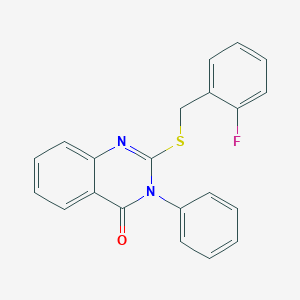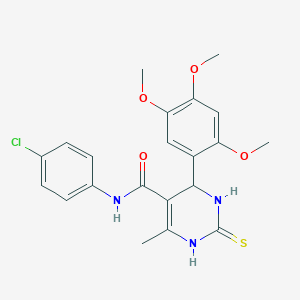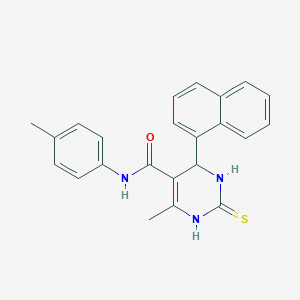
6-amino-5-ciano-4-(3,4-dimetoxi fenil)-2-propil-4H-piran-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound belongs to the class of pyran derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 enhances insulin signaling and improves glucose uptake, making it a potential candidate for the treatment of type 2 diabetes and obesity. Compound 1 also induces apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Biochemical and physiological effects:
Compound 1 has been found to exhibit biochemical and physiological effects in various studies. It has been shown to improve glucose uptake in adipocytes and skeletal muscle cells, leading to improved insulin sensitivity. Compound 1 has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Its inhibitory activity against PTP1B and cytotoxic activity against cancer cells make it a potential candidate for drug development. However, the limitations of using ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 in lab experiments include its toxicity and potential side effects, which need to be further studied.
Direcciones Futuras
There are several future directions for the research on ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1. One direction is to further study its potential applications in drug development for the treatment of type 2 diabetes, obesity, and cancer. Another direction is to study its toxicity and potential side effects in more detail. Additionally, further studies can be conducted to elucidate its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 1 has been achieved using different methods. One of the methods involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and ammonium acetate. Another method involves the reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and 2-propyl-1-aminobenzimidazole in the presence of ethyl cyanoacetate and piperidine.
Aplicaciones Científicas De Investigación
Catálisis y Química Verde
6-amino-5-ciano-4-(3,4-dimetoxi fenil)-2-propil-4H-piran-3-carboxilato de etilo (llamémoslo EADP) puede servir como catalizador o incorporarse en sistemas catalíticos. Los investigadores han explorado su potencial para promover reacciones químicas, especialmente en la síntesis de derivados de 1,4-dihidropirano. Por ejemplo, un nuevo Ta-MOF (marco metal-orgánico) sintetizado utilizando EADP exhibió alta capacidad catalítica, reciclabilidad y eficiencia . Esta aplicación se alinea con los principios de la química verde, enfatizando los procesos sostenibles y respetuosos con el medio ambiente.
Actividad Antimicrobiana
EADP ha demostrado propiedades antimicrobianas prometedoras. En un estudio, las nanopartículas de Ta-MOF sintetizadas con EADP exhibieron una actividad antimicrobiana significativa contra bacterias y hongos. Los valores de concentración inhibitoria mínima (MIC) oscilaron entre 16 y 256 μg/ml, lo que lo convierte en un agente potencial para combatir infecciones microbianas . Investigaciones adicionales podrían explorar su mecanismo de acción y aplicaciones clínicas potenciales.
Ciencia de Materiales y Nanotecnología
Los marcos metal-orgánicos (MOF) son compuestos cristalinos con alta porosidad y área superficial. Los MOF basados en EADP podrían encontrar aplicaciones en almacenamiento de gases, separación y sistemas de administración de fármacos. Sus propiedades ajustables los hacen atractivos para diversas aplicaciones de ciencia de materiales .
Sensores y Monitoreo Ambiental
Los materiales que contienen EADP podrían integrarse en plataformas de sensores. Por ejemplo, los compuestos orgánicos volátiles emitidos por el pan se detectaron utilizando una fibra suplementada con EADP. Estos sensores podrían ser útiles para el control de la calidad de los alimentos, el monitoreo ambiental o incluso el diagnóstico médico .
Propiedades
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-5-7-15-18(20(23)26-6-2)17(13(11-21)19(22)27-15)12-8-9-14(24-3)16(10-12)25-4/h8-10,17H,5-7,22H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBRICSKDPWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromophenyl)-1,6,8-trichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405533.png)
![1-chloro-4-(4-fluorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,11c-hexahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B405534.png)
![13-[(Anilinocarbonyl)oxy]tridecyl phenylcarbamate](/img/structure/B405535.png)

![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405540.png)
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405545.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405547.png)

![4-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B405549.png)

![N-(4-chlorophenyl)-6-methyl-2-oxo-4-[3,4,5-tris(methyloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405552.png)
